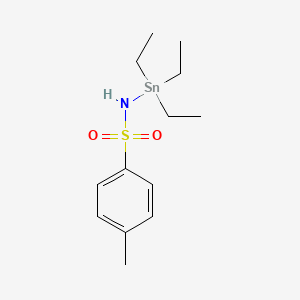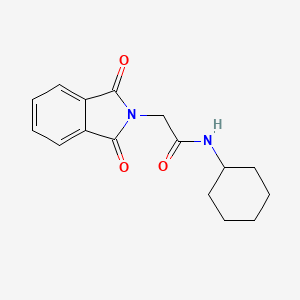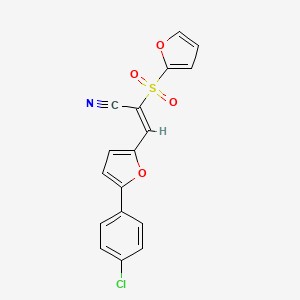
3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the acrylonitrile moiety: This step may involve the use of reagents such as acrylonitrile and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: May be used as a probe to study biological pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Could be used in diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2-furanacrylonitrile: Similar structure but lacks the sulfonyl group.
2-(Furan-2-ylsulfonyl)acrylonitrile: Similar structure but lacks the chlorophenyl group.
3-(5-(4-Methylphenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the chlorophenyl and furan-2-ylsulfonyl groups in 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile makes it unique. This combination of functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
853407-09-7 |
|---|---|
Formule moléculaire |
C17H10ClNO4S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(furan-2-ylsulfonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H10ClNO4S/c18-13-5-3-12(4-6-13)16-8-7-14(23-16)10-15(11-19)24(20,21)17-2-1-9-22-17/h1-10H/b15-10+ |
Clé InChI |
IODMJVUVCCNMTM-XNTDXEJSSA-N |
SMILES isomérique |
C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
SMILES canonique |
C1=COC(=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


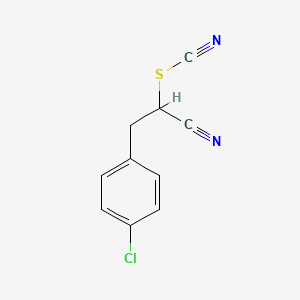


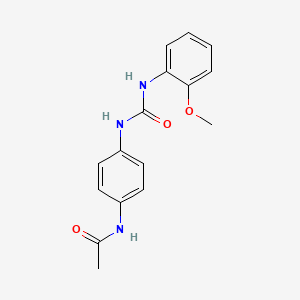

![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
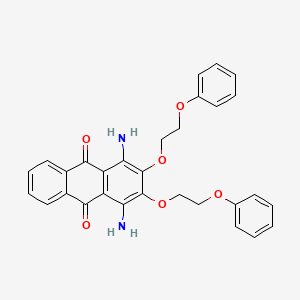
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)
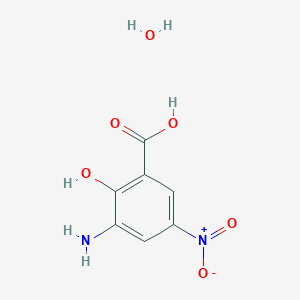
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


